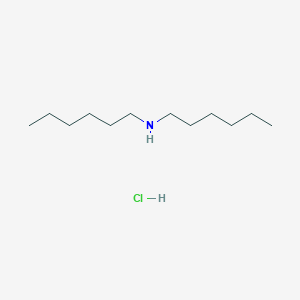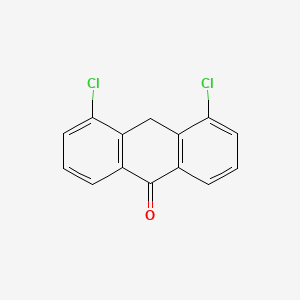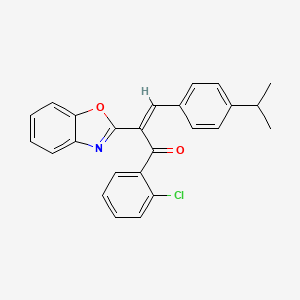
Di-n-hexylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-n-hexylammonium chloride is an organic compound with the chemical formula C12H27N·HCl. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Di-n-hexylammonium chloride can be synthesized through the reaction of di-n-hexylamine with hydrochloric acid. The reaction is typically carried out in an aqueous medium, where di-n-hexylamine is dissolved in water and hydrochloric acid is added dropwise. The reaction mixture is then stirred at room temperature until the formation of the white crystalline product is complete. The product is filtered, washed with cold water, and dried under vacuum.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the continuous flow synthesis, where di-n-hexylamine and hydrochloric acid are continuously fed into a reactor. The product is continuously removed, filtered, and dried. This method ensures a consistent and high-yield production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Di-n-hexylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Complexation Reactions: It forms complexes with various ligands, such as tailed porphyrins, through induced fit and lipophilic interactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the replacement of the chloride ion.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can vary. For example, using sodium hydroxide can yield di-n-hexylamine.
Complexation Products: The major products are complexes formed with ligands like tailed porphyrins, which are studied for their binding affinities.
Wissenschaftliche Forschungsanwendungen
Di-n-hexylammonium chloride has several applications in scientific research:
Biology: The compound’s interactions with biological molecules are explored to understand its potential effects and applications in biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug delivery systems where its complexation properties can be advantageous.
Industry: It is used in the synthesis of other chemical compounds and materials, serving as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of di-n-hexylammonium chloride primarily involves its ability to form complexes with other molecules. The positively charged nitrogen atom interacts with negatively charged or neutral ligands, leading to the formation of stable complexes. These interactions are driven by electrostatic forces, hydrogen bonding, and van der Waals interactions. The molecular targets and pathways involved depend on the specific ligands and conditions used in the reactions .
Vergleich Mit ähnlichen Verbindungen
- Di-n-butylammonium chloride
- Di-n-octylammonium chloride
- Di-n-decylammonium chloride
Comparison: Di-n-hexylammonium chloride is unique due to its specific chain length, which influences its physical and chemical properties. Compared to di-n-butylammonium chloride, it has a longer alkyl chain, resulting in different solubility and complexation behavior. Di-n-octylammonium chloride and di-n-decylammonium chloride, with even longer chains, exhibit further variations in their properties and applications. The specific chain length of this compound makes it suitable for certain applications where intermediate chain lengths are advantageous.
Eigenschaften
CAS-Nummer |
2296-13-1 |
|---|---|
Molekularformel |
C12H28ClN |
Molekulargewicht |
221.81 g/mol |
IUPAC-Name |
N-hexylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H27N.ClH/c1-3-5-7-9-11-13-12-10-8-6-4-2;/h13H,3-12H2,1-2H3;1H |
InChI-Schlüssel |
RVRVJRQPLLZZTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNCCCCCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965128.png)
![7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B11965129.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965130.png)
![1-((5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B11965133.png)
![[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11965136.png)


![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965167.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965172.png)

![N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965193.png)
![(5Z)-3-(3-methoxypropyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965196.png)
![2-methylpropyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965205.png)
